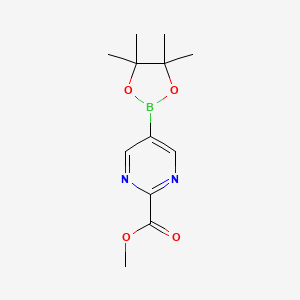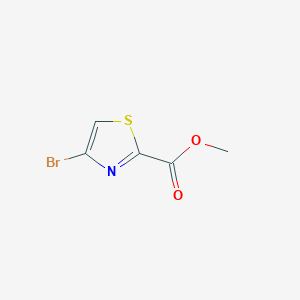
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate
Übersicht
Beschreibung
“Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 951885-67-9 . It has a molecular weight of 289.21 and its molecular formula is C12H10F3NO4 . The IUPAC name for this compound is methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
- Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate and its analogs have been analyzed for their structural and conformational properties. X-ray methods have been used to determine their structures, providing insights into their molecular geometry and interactions. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, a compound with a similar structure, was determined by X-ray methods, revealing details about the orientation and conformation of its components (Korp, Bernal, & Fuchs, 1983).
Synthetic Precursors in Organic Chemistry
- This compound is utilized as a synthetic precursor in the preparation of complex organic molecules. For example, 1-Nitro- and 1-cyano-cyclopropyl ketones, which share structural similarities with methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate, have been used for the regiospecific synthesis of dihydropyrroles and pyrroles (Wurz & Charette, 2005).
Lewis Acid-Catalyzed Ring-Opening Reactions
- Methyl 1-nitrocyclopropanecarboxylates, which are closely related to the compound of interest, have been the subject of studies involving Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of pharmaceutical compounds (Lifchits & Charette, 2008).
Novel Synthesis Pathways
- The compound and its analogs play a role in exploring novel synthetic pathways for producing biologically active compounds. For instance, 2-Nitrocyclopropanes bearing ketones and amides, related to the compound , have been accessed as single diastereoisomers, demonstrating new synthesis pathways for amino-cyclopropanes found in biologically active compounds and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGRYMFQGVYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674317 | |
| Record name | Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate | |
CAS RN |
951885-67-9 | |
| Record name | Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421027.png)

![[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1421029.png)
![4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B1421030.png)



![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)

![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
